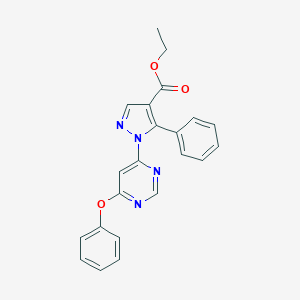![molecular formula C17H10F4N4S B287252 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287252.png)
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes or proteins involved in cancer cell proliferation, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of various microbes. It has also been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its ease of synthesis and scalability. It is also stable under various conditions, making it suitable for use in lab experiments. However, its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-cancer properties and develop it as a potential drug candidate for cancer treatment. Another direction is to study its anti-inflammatory and anti-microbial properties and develop it as a potential drug candidate for the treatment of various inflammatory and infectious diseases. Additionally, its potential applications in material science, such as in the development of organic solar cells, can also be further explored.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 4-fluorobenzaldehyde, followed by the reaction with 2-bromo-1-(thiophen-2-yl)ethanone. The final product is obtained by the reaction of the intermediate compound with sodium azide. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various scientific research areas. In medicinal chemistry, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In drug discovery, it has been used as a lead compound for the development of new drugs. In material science, it has been studied for its ability to form stable and efficient organic solar cells.
properties
Product Name |
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C17H10F4N4S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-13-7-1-10(2-8-13)9-14-22-23-16-25(14)24-15(26-16)11-3-5-12(6-4-11)17(19,20)21/h1-8H,9H2 |
InChI Key |
DKEJBYOWSSBOSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)
![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)